

[Tyr11]-Somatostatin: A Neuroactive Peptide Modulating Neuronal Signaling and Behavior

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Compound of Interest

Compound Name: [Tyr11]-Somatostatin

Cat. No.: B15618494

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

[Tyr11]-Somatostatin is a synthetic analog of the endogenous neuropeptide somatostatin-14. By substituting the phenylalanine at position 11 with tyrosine, this modification allows for radioiodination, making it a crucial tool in neuroscience and pharmacology research for studying somatostatin receptor (SSTR) distribution, affinity, and function. As a neuroactive peptide, **[Tyr11]-Somatostatin** mimics the inhibitory effects of native somatostatin on neurotransmitter release and neuronal excitability, primarily through its interaction with the five distinct G-protein coupled somatostatin receptor subtypes (SSTR1-5). This guide provides a comprehensive overview of **[Tyr11]-Somatostatin**, including its receptor binding profile, signaling pathways, detailed experimental protocols, and its role in modulating neuronal activity and behavior.

Data Presentation: Receptor Binding Affinities

The binding affinity of **[Tyr11]-Somatostatin** is comparable to that of the native somatostatin-14, exhibiting high affinity for all five somatostatin receptor subtypes. The following table summarizes the binding affinities (K_i in nM) of somatostatin-14 for the human SSTR subtypes, which serves as a close proxy for **[Tyr11]-Somatostatin**.

| Receptor Subtype | Ligand (Somatostatin-14) Ki (nM) |
|------------------|----------------------------------|
| hSSTR1 | ~0.1-1.0 |
| hSSTR2 | ~0.1-1.0 |
| hSSTR3 | ~0.1-1.0 |
| hSSTR4 | ~0.1-1.0 |
| hSSTR5 | ~0.1-1.0 |

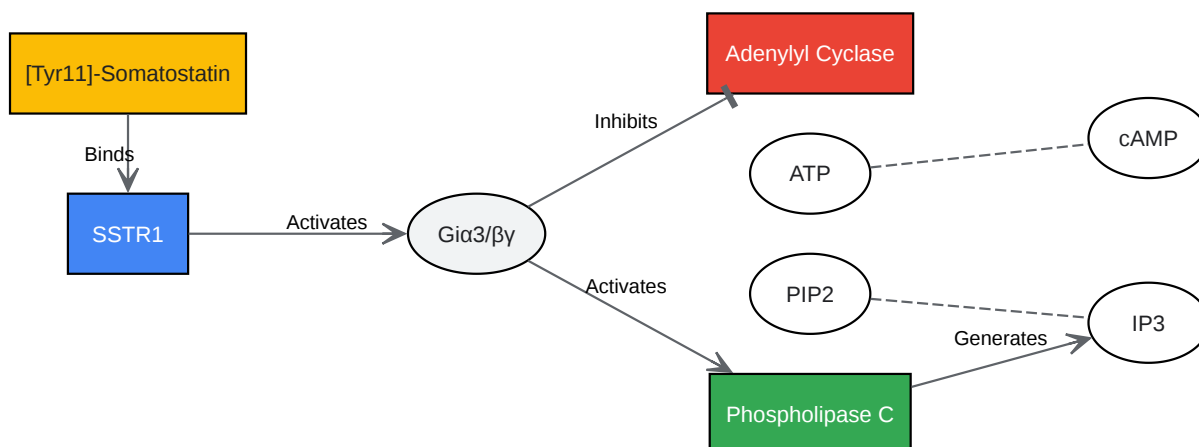
Note: The binding affinities can vary depending on the experimental conditions, cell type, and radioligand used.

Signaling Pathways

Upon binding to its receptors, **[Tyr11]-Somatostatin** initiates a cascade of intracellular signaling events. All five SSTR subtypes are known to couple to pertussis toxin-sensitive G-proteins of the Gi/o family, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, individual receptor subtypes also exhibit coupling to other G-proteins and downstream effectors, resulting in a diverse range of cellular responses.

SSTR1 Signaling Pathway

SSTR1 predominantly couples to $G_{i\alpha3}$ to inhibit adenylyl cyclase.^[1] It can also stimulate inositol 1,4,5-trisphosphate (IP3) formation, suggesting a link to phospholipase C (PLC) signaling, also in a pertussis toxin-sensitive manner.^[1]

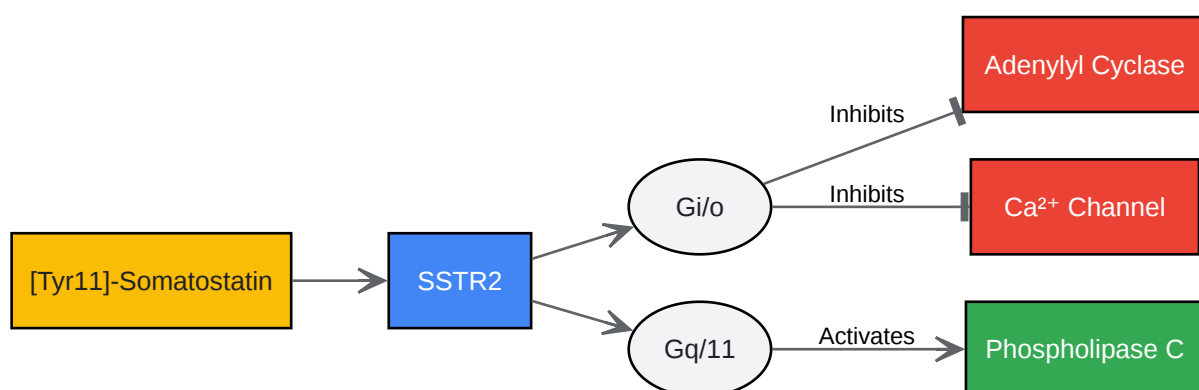


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SSTR1 Signaling Pathway

SSTR2 Signaling Pathway

SSTR2 is known to couple to both Gi/o and Gq/11 proteins.[2] Coupling to Gi/o leads to the inhibition of adenylyl cyclase and modulation of calcium channels.[3] Its interaction with Gq/11 can activate phospholipase C.[2]

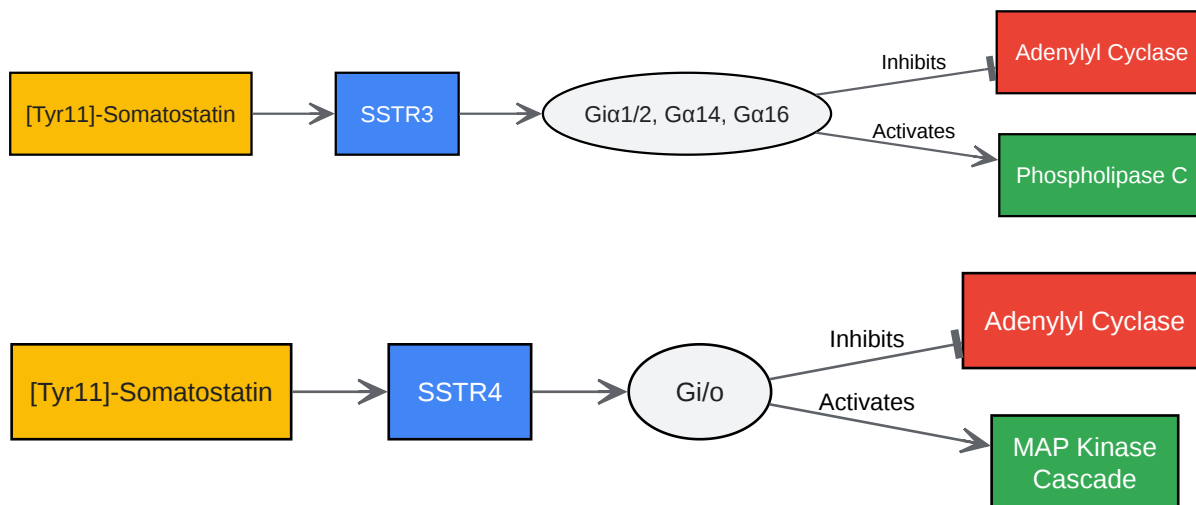


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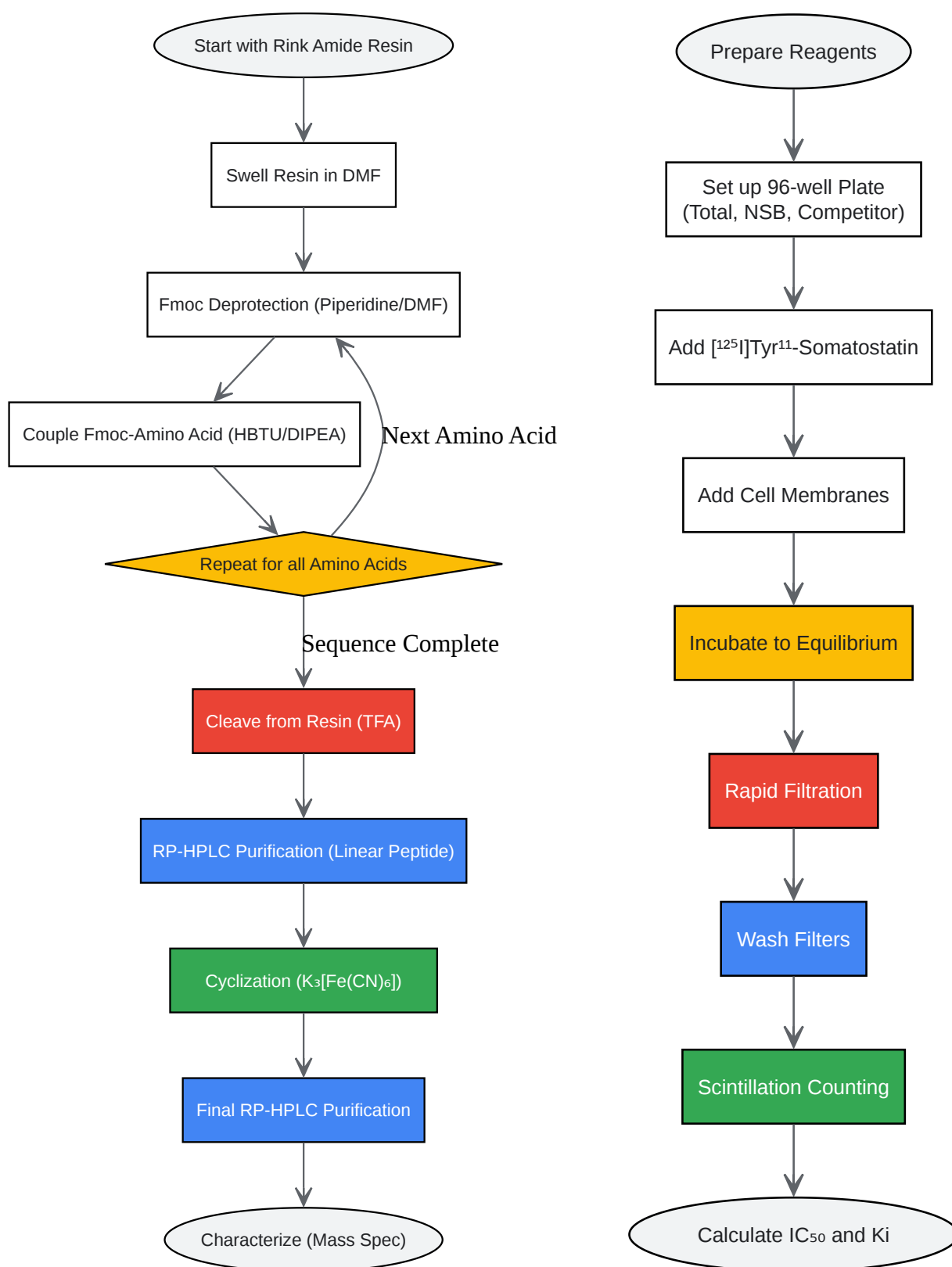
SSTR2 Signaling Pathway

SSTR3 Signaling Pathway

SSTR3 couples to $G\alpha 1/2$, $G\alpha 14$, and $G\alpha 16$.^[4] This allows it to inhibit adenylyl cyclase and stimulate polyphosphoinositide turnover.^[4]







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